molecular formula C9H7NO2 B8307664 2-Ethynylpyridin-3-yl acetate

2-Ethynylpyridin-3-yl acetate

Cat. No.: B8307664
M. Wt: 161.16 g/mol
InChI Key: UHBANOYGRKMYBN-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-3-yl acetate is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 2-position and an acetate ester (-OAc) at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, due to their ability to interact with enzymes and receptors . The ethynyl group may enhance reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the acetate ester could serve as a protecting group or influence metabolic stability in drug design .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

(2-ethynylpyridin-3-yl) acetate

InChI

InChI=1S/C9H7NO2/c1-3-8-9(12-7(2)11)5-4-6-10-8/h1,4-6H,2H3

InChI Key

UHBANOYGRKMYBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N=CC=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Reactivity: The ethynyl group in 2-Ethynylpyridin-3-yl acetate distinguishes it from analogs like N-(2-Hydroxypyridin-3-yl)acetamide (hydroxy/amide) or 2-(Pyridin-3-yl)acetic acid (carboxylic acid). Ethynyl groups enable click chemistry or coupling reactions, whereas esters (acetate) may hydrolyze under acidic/basic conditions .

Biological Relevance: Pyridine derivatives with electron-withdrawing groups (e.g., acetate, cyano) often exhibit enhanced binding to therapeutic targets, such as kinases or G-protein-coupled receptors . The ethynyl group may further modulate lipophilicity and membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 2-Ethynylpyridin-3-yl acetate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Sonogashira Coupling : A common method for introducing acetylene groups to aromatic systems. Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in a mixed solvent system (e.g., THF/DMF) under inert atmosphere.
  • Optimization Parameters :
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution in precursor pyridine derivatives.
    • Catalyst Loading : 2–5 mol% Pd catalyst minimizes cost while ensuring yield (>80%).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing 2-Ethynylpyridin-3-yl acetate, and how should spectral contradictions be resolved?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Confirm acetylene (δ ~2.5–3.5 ppm for terminal alkynes) and acetate ester (δ ~2.0–2.3 ppm for CH₃COO) groups.
    • IR Spectroscopy : Detect C≡C stretch (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹).
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Resolving Contradictions : Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or computational methods (DFT-predicted spectra). For ambiguous peaks, use deuterated solvent controls or variable-temperature NMR .

Q. What safety protocols are essential when handling 2-Ethynylpyridin-3-yl acetate given its structural analogs' hazards?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 4°C, away from oxidizers or moisture.
  • Spill Management : Absorb with inert materials (e.g., sand), dispose via hazardous waste channels.
  • Emergency Measures : For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Ethynylpyridin-3-yl acetate in complex reaction systems?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
    • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
    • Transition State Modeling : Locate TS barriers for acetylene participation in click reactions or cycloadditions.
  • Validation : Compare computed IR/NMR spectra with experimental data. Reference NIST thermochemical databases for enthalpy/entropy corrections .

Q. What strategies address discrepancies between crystallographic data and spectroscopic results for acetylene-containing pyridine derivatives?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL to model disorder (e.g., acetylene orientation) with restraints (DFIX, SIMU). Apply TWIN commands for twinned crystals .
  • Data Cross-Check :
    • Validate unit cell parameters against Cambridge Structural Database entries.
    • Reconcile bond lengths (C≡C: ~1.20 Å) with DFT-optimized geometries.
    • For conflicting NMR shifts, consider dynamic effects (e.g., rotameric equilibria) via VT-NMR .

Q. How to design experiments to study the stability of 2-Ethynylpyridin-3-yl acetate under varying pH and temperature?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Prepare acetate buffer solutions (pH 3.6–5.6) and monitor degradation via HPLC at 25°C/40°C .
    • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (N₂ atmosphere, 10°C/min ramp).
  • Kinetic Analysis : Apply Arrhenius equation to calculate activation energy (Eₐ) for hydrolysis or oxidation pathways.

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